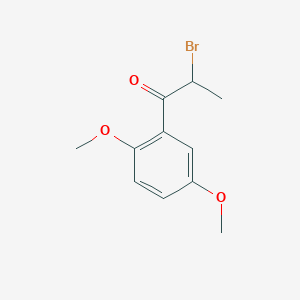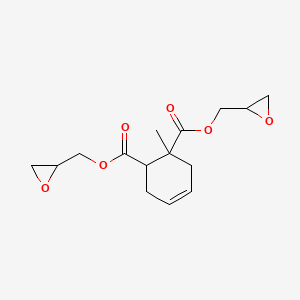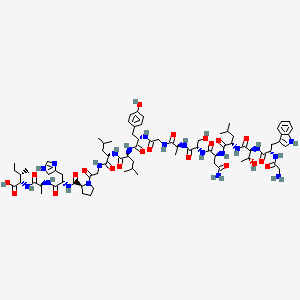
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt is a chemical compound with the molecular formula C13H15F3N2O3S It is known for its unique structure, which includes a benzimidazolium core substituted with methyl, sulfobutyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Substitution Reactions: The methyl, sulfobutyl, and trifluoromethyl groups are introduced through a series of substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Formation of Inner Salt: The final step involves the formation of the inner salt by reacting the substituted benzimidazole with appropriate sulfonating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring consistent product quality.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or metal hydrides, potentially altering the sulfobutyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to:
Bind to Specific Enzymes: The benzimidazolium core can interact with enzyme active sites, potentially inhibiting their activity.
Modulate Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior.
Induce Oxidative Stress: The trifluoromethyl group can generate reactive oxygen species, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-sulfobutyl-benzimidazolium inner salt: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt: Lacks the methyl group, affecting its reactivity and applications.
2-Methyl-5-trifluoromethyl-benzimidazolium inner salt: Lacks the sulfobutyl group, leading to variations in its solubility and interactions.
Uniqueness
2-Methyl-3-sulfobutyl-5-trifluoromethyl-benzimidazolium inner salt is unique due to the presence of all three substituents (methyl, sulfobutyl, and trifluoromethyl) on the benzimidazolium core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H15F3N2O3S |
|---|---|
Peso molecular |
336.33 g/mol |
Nombre IUPAC |
4-[2-methyl-6-(trifluoromethyl)-3H-benzimidazol-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C13H15F3N2O3S/c1-9-17-11-5-4-10(13(14,15)16)8-12(11)18(9)6-2-3-7-22(19,20)21/h4-5,8H,2-3,6-7H2,1H3,(H,19,20,21) |
Clave InChI |
GNSFORWLEFLAAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2=C(N1)C=CC(=C2)C(F)(F)F)CCCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)



![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)


![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)





